molecular formula C8H8N2O4 B158313 Methyl (4-nitrophenyl)carbamate CAS No. 1943-87-9

Methyl (4-nitrophenyl)carbamate

Cat. No. B158313
CAS RN: 1943-87-9
M. Wt: 196.16 g/mol
InChI Key: DAWCBJXIGOELKF-UHFFFAOYSA-N
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Description

“Methyl (4-nitrophenyl)carbamate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "Methyl N-(4-nitrophenyl)carbamate" . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of new carbamates of 4-nitrophenyl chloroformate, such as “Methyl (4-nitrophenyl)carbamate”, can be achieved through a simple nucleophilic substitution reaction . This process involves the use of different acyclic and cyclic amines at temperatures between 10-40°C for 1-2 hours with constant stirring in the presence of a base, TEA, in THF .


Molecular Structure Analysis

The molecular structure of “Methyl (4-nitrophenyl)carbamate” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows characteristic peaks for N–H stretching, aromatic C–H stretching, C=O stretching, C=N stretching, NO2 symmetric stretching, aromatic ring sideways stretching, NO2 asymmetric stretching, C–O stretching, C–N stretching, O–C stretching, and p-disubstituted benzene ring wagging . Its 1H NMR and 13C NMR spectra also provide valuable information about its molecular structure .


Physical And Chemical Properties Analysis

“Methyl (4-nitrophenyl)carbamate” is a white solid with a melting point of 172.1°C . Its molecular weight is 196.16 . The compound has a density of 1.4290 (rough estimate) and a refractive index of 1.6180 (estimate) .

Safety And Hazards

“Methyl (4-nitrophenyl)carbamate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The compounds synthesized from 4-nitrophenyl chloroformate, including “Methyl (4-nitrophenyl)carbamate”, have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity . These compounds could serve as a base for the discovery of new generation of antimicrobial and antioxidant agents .

properties

IUPAC Name

methyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCBJXIGOELKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173053
Record name Methyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-nitrophenyl)carbamate

CAS RN

1943-87-9
Record name Carbamic acid, N-(4-nitrophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1943-87-9
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Record name Methyl (4-nitrophenyl)carbamate
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Record name Methyl (4-nitrophenyl)carbamate
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Record name Methyl (4-nitrophenyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the toxicological concern regarding Methyl (4-nitrophenyl)carbamate in poultry feed?

A: Methyl (4-nitrophenyl)carbamate is an impurity found in the coccidiostat nicarbazin. While nicarbazin itself is considered safe for use in poultry at approved levels, the presence of impurities like Methyl (4-nitrophenyl)carbamate raises concerns regarding potential long-term health effects. [, , ] To address this, maximum allowable limits for Methyl (4-nitrophenyl)carbamate in nicarbazin-containing feed have been established. [] More research might be needed to fully understand the long-term impact of this impurity.

Q2: Are there any alternatives to nicarbazin that do not contain Methyl (4-nitrophenyl)carbamate?

A: The provided research focuses specifically on nicarbazin and its components, including Methyl (4-nitrophenyl)carbamate. It does not delve into alternative coccidiostats or their impurity profiles. [, , ] Further research is necessary to explore alternative solutions that may offer similar efficacy against coccidiosis without the presence of this specific impurity.

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